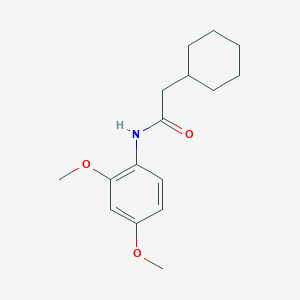

![molecular formula C18H20N2O2 B3461472 3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)

3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Vue d'ensemble

Description

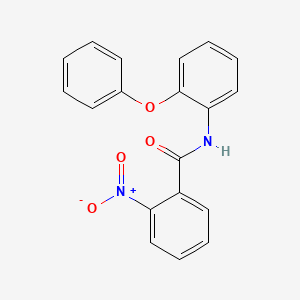

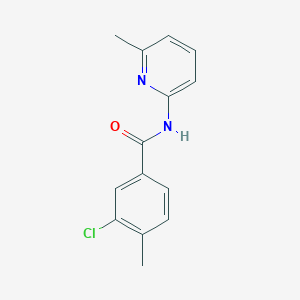

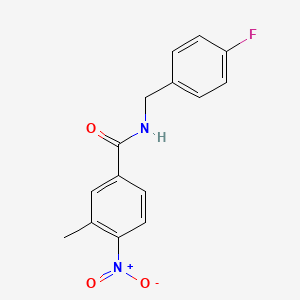

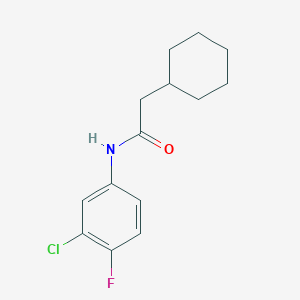

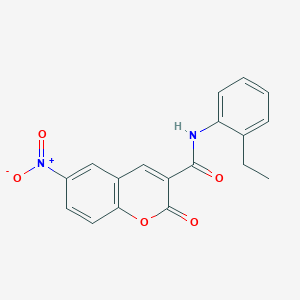

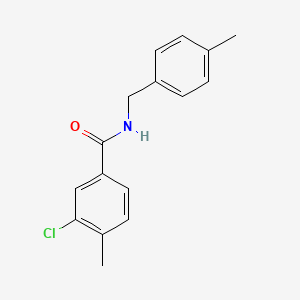

“3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide”, also known as SBI-183, is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.36 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzamide moiety and a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 413.3±30.0 °C and a predicted density of 1.200±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 13.27±0.70 .Applications De Recherche Scientifique

Anticancer Potential

3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide (referred to as JJC-1 in the study) was explored for its anticancer properties. JJC-1 demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia (U937) and mouse monocytic leukemia (WEHI-3) cells, with EC50 values ranging from 0.30 to 10.10 μM. One compound in this class, specifically, showed promising results in inducing G2/M arrest and apoptosis in U937 cells (Hour et al., 2007).

Role as Dopamine D2 Receptor Antagonists

A study on benzamides related to this compound revealed that they act as dopamine D2 receptor antagonists. The presence of hydrophobic substituents and electron-donating groups in these compounds was found to increase their biological activity, influencing dopamine D2 receptor binding affinity (Samanta et al., 2005).

Corrosion Inhibition

Research has indicated that derivatives of N-Phenyl-benzamide, including a methoxy substituent like in this compound, can act as effective corrosion inhibitors for mild steel in acidic environments. Specifically, a methoxy substituent was found to enhance the inhibition efficiency (Mishra et al., 2018).

Antimicrobial Activity

Benzamide derivatives, including those with methoxy groups, have been synthesized and evaluated for their antimicrobial properties. Certain compounds within this category demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Priya et al., 2006).

Heparanase Inhibition

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which share structural similarities with this compound, have been identified as inhibitors of heparanase, an endo-beta-glucuronidase. These inhibitors showed significant heparanase inhibitory activity, which is relevant in cancer treatment as heparanase plays a role in tumor metastasis and angiogenesis (Xu et al., 2006).

Material Science Applications

In material science, specific crystalline forms of derivatives structurally similar to this compound have been prepared and characterized. These studies are important for understanding the physical properties of these compounds, which can have implications in various fields such as pharmaceuticals and electronics (Yanagi et al., 2000).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of benzamide derivatives, including methoxy phenyl benzamides. These studies involve assessing the structure and antioxidant capabilities of these compounds, which can be important in understanding their potential therapeutic uses (Demir et al., 2015).

Further Anticancer Evaluation

Additional studies on N-(Pyridin-3-yl)benzamide derivatives, which are structurally related to this compound, showed moderate to good anticancer activity against various human cancer cell lines. This further supports the potential of such compounds in cancer therapy (Mohan et al., 2021).

Inhibition of Nitric Oxide Production

Benzamide derivatives have also been studied for their ability to inhibit nitric oxide production in microglia cells. This property is significant as excessive production of nitric oxide is associated with various neurodegenerative diseases (Kim et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJGTLJERDOEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B3461444.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3461446.png)

![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3461448.png)